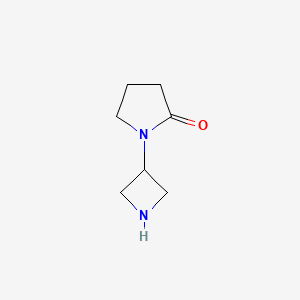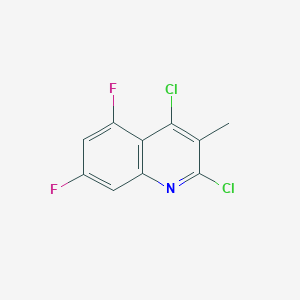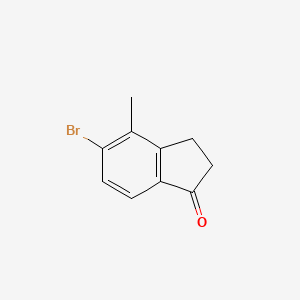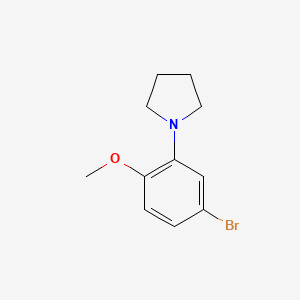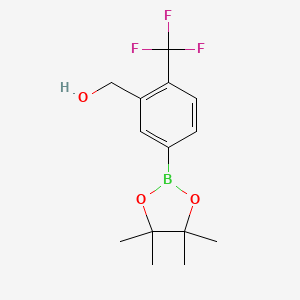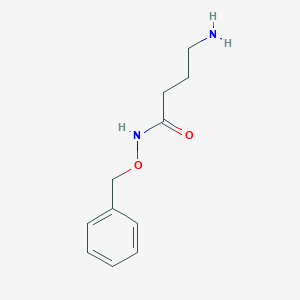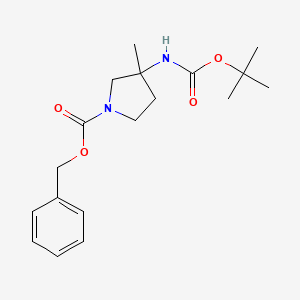
Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines or alcohols. Substitution reactions typically result in the removal of the Boc group, yielding the free amine .
Applications De Recherche Scientifique
Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for removal.
Fmoc-protected amines: Used in peptide synthesis, but removed under basic conditions.
Cbz-protected amines: Stable under both acidic and basic conditions, removed by catalytic hydrogenation.
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate is unique due to its balance of stability and ease of removal. The Boc group provides robust protection under a variety of conditions, yet can be easily cleaved using mild acids, making it highly versatile in multi-step synthetic processes .
Propriétés
IUPAC Name |
benzyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-15(21)19-18(4)10-11-20(13-18)16(22)23-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRFPUAFXNWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733877 | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927389-50-2 | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



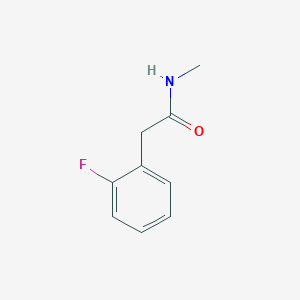
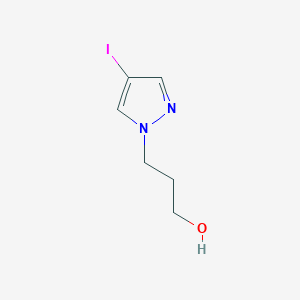

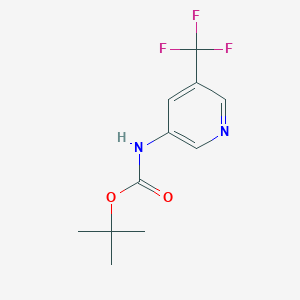
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
